molecular formula C16H19N3O2 B8008427 ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate CAS No. 1706437-53-7

ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B8008427
CAS No.: 1706437-53-7
M. Wt: 285.34 g/mol
InChI Key: VNVRUJVTOFVIPW-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate is a synthetic organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate typically involves the following steps:

    Formation of the Benzotriazole Core: The initial step involves the cyclization of appropriate precursors to form the benzotriazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, leading to the formation of 1,2,3-benzotriazole.

    Hydrogenation: The benzotriazole core is then subjected to hydrogenation to reduce the aromatic ring, resulting in the tetrahydrobenzotriazole structure.

    Benzylation: The tetrahydrobenzotriazole is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: Finally, the benzylated tetrahydrobenzotriazole is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate involves its interaction with various molecular targets. The benzotriazole core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl and ethyl ester groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: Lacks the benzyl and ethyl ester groups, resulting in different chemical properties and applications.

    1-Benzyl-1H-benzotriazole:

    Ethyl 1H-benzotriazole-5-carboxylate: Contains the ester group but lacks the benzyl and tetrahydro functionalities, affecting its chemical behavior and applications.

Properties

IUPAC Name

ethyl 1-benzyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-21-16(20)13-8-9-15-14(10-13)17-18-19(15)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRUJVTOFVIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)N=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127026
Record name 1H-Benzotriazole-5-carboxylic acid, 4,5,6,7-tetrahydro-1-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706437-53-7
Record name 1H-Benzotriazole-5-carboxylic acid, 4,5,6,7-tetrahydro-1-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706437-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carboxylic acid, 4,5,6,7-tetrahydro-1-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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